3-Allyl-5-bromo-4-hydroxybenzaldehyde
Description
3-Allyl-5-bromo-4-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a molecular formula of C₁₀H₉BrO₂ and a theoretical molecular weight of 241.08 g/mol. Its structure features:
- Aldehyde group (–CHO) at position 1 of the benzene ring.
- Hydroxy group (–OH) at position 4, contributing to hydrogen bonding and polarity.
- Bromo substituent (–Br) at position 5, enhancing electron-withdrawing effects.
- Allyl group (–CH₂CH₂CH₂) at position 3, introducing unsaturation and steric bulk.
Below, we compare it with structurally analogous benzaldehyde derivatives to infer its behavior.
Properties
CAS No. |
478978-50-6 |
|---|---|
Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-5-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c1-2-3-8-4-7(6-12)5-9(11)10(8)13/h2,4-6,13H,1,3H2 |
InChI Key |
TXVRGESXWPGXLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C(=CC(=C1)C=O)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between 3-Allyl-5-bromo-4-hydroxybenzaldehyde and related compounds:
Key Observations:
Substituent Electronic Effects: The bromo group in all compounds exerts electron-withdrawing effects, stabilizing the aromatic ring but reducing nucleophilic substitution reactivity compared to non-halogenated analogs.
The trifluoromethyl (–CF₃) group in (position 5) provides strong electron-withdrawing and hydrophobic effects, absent in the target compound .
Reactivity and Stability
Aldehyde Reactivity :
The aldehyde group in the target compound is likely more reactive toward nucleophilic addition than in or , due to the electron-donating hydroxy group (position 4) activating the carbonyl. In contrast, the –CF₃ group in deactivates the aldehyde, reducing reactivity .
Physicochemical Properties (Theoretical)
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